4-((E)-((E)-4-oxo-2-(phenylimino)thiazolidin-5-ylidene)methyl)benzonitrile
Description
Properties
IUPAC Name |
4-[(E)-(4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3OS/c18-11-13-8-6-12(7-9-13)10-15-16(21)20-17(22-15)19-14-4-2-1-3-5-14/h1-10H,(H,19,20,21)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZBTNBJZWVOCQ-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)C#N)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)C#N)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((E)-((E)-4-oxo-2-(phenylimino)thiazolidin-5-ylidene)methyl)benzonitrile is a member of the thiazolidinone family, which has garnered interest due to its diverse biological activities, including antibacterial, anticancer, and anticonvulsant properties. This article provides a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Synthesis
The structure of this compound can be represented as follows:
The synthesis typically involves the reaction of phenyl isothiocyanate with aniline and acetylenic esters in the presence of catalysts such as CuFe2O4 nanoparticles, which facilitate regioselective pathways for the formation of thiazolidinone derivatives .
1. Antibacterial Activity
Research has demonstrated that thiazolidinone derivatives exhibit significant antibacterial properties. For instance, compounds similar to 4-((E)-((E)-4-oxo-2-(phenylimino)thiazolidin-5-ylidene)methyl)benzonitrile have shown activity against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism of action is often attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Table 1: Antibacterial Activity Comparison
| Compound | Bacterial Strain | Inhibition (%) |
|---|---|---|
| 4a | E. coli | 88.46 |
| 4b | S. aureus | 91.66 |
2. Anticancer Activity
Thiazolidinones have been investigated for their anticancer properties, with studies indicating that they can induce apoptosis in various cancer cell lines. For example, certain derivatives have shown IC50 values significantly lower than standard chemotherapeutics like doxorubicin, highlighting their potential as effective anticancer agents .
Table 2: Anticancer Efficacy
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4c | HeLa | 10 |
| 4d | A431 | 15 |
3. Anticonvulsant Activity
The anticonvulsant potential of thiazolidinone derivatives has also been explored. Compounds similar to our target compound have displayed protective effects in animal models against induced seizures, suggesting a mechanism that may involve modulation of neurotransmitter systems .
Case Studies
- Antibacterial Study : A series of thiazolidinone derivatives were synthesized and tested against S. aureus and E. coli. The results indicated that modifications on the phenyl ring significantly enhanced antibacterial activity, with some compounds achieving over 90% inhibition .
- Anticancer Research : In vitro studies on various cancer cell lines revealed that specific substitutions on the thiazolidinone core led to increased cytotoxicity. Molecular docking studies suggested strong binding affinities to key proteins involved in cancer cell proliferation .
- Anticonvulsant Evaluation : A study involving the administration of thiazolidinone derivatives in a PTZ-induced seizure model showed promising results, with certain compounds providing complete protection against seizures at specific dosages .
Scientific Research Applications
Anticancer Activity
Thiazolidinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with this scaffold can inhibit the growth of various cancer cell lines, including breast, lung, and leukemia cancers. For instance, a study reported that certain thiazolidinone derivatives demonstrated significant antitumor activity against multiple cancer types, with inhibition percentages as high as 84% against specific cell lines .
Table 1: Antitumor Activity of Thiazolidinone Derivatives
| Compound | Cancer Cell Line | Inhibition (%) |
|---|---|---|
| 4g | CNS Cancer (SF-295) | 84.19 |
| 4p | Renal Cancer (UO-31) | 72.11 |
Antimicrobial Properties
Thiazolidinones are also recognized for their antimicrobial effects. Compounds similar to 4-((E)-((E)-4-oxo-2-(phenylimino)thiazolidin-5-ylidene)methyl)benzonitrile have shown activity against various bacterial and fungal strains. This makes them potential candidates for developing new antimicrobial agents .
Enzyme Inhibition
Research has highlighted the potential of thiazolidinone derivatives as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's disease. Compounds that incorporate thiazolidinone structures have been synthesized and evaluated for their inhibitory effects on this enzyme, showing promising results .
Synthesis and Characterization
The synthesis of 4-((E)-((E)-4-oxo-2-(phenylimino)thiazolidin-5-ylidene)methyl)benzonitrile typically involves multi-step reactions starting from readily available precursors. Various methods, including the use of magnetic nanoparticles as catalysts, have been explored to enhance efficiency and yield . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Case Studies
Several studies have documented the synthesis and biological evaluation of thiazolidinone derivatives:
- Study on Anticancer Activity : A research article reported the synthesis of new thiazolidinone derivatives and their evaluation against multiple cancer cell lines, demonstrating significant anticancer activity .
- Antimicrobial Evaluation : Another study focused on evaluating the antimicrobial properties of synthesized thiazolidinones against common pathogens, revealing effective inhibition rates .
- Enzyme Inhibition Study : A recent investigation into acetylcholinesterase inhibitors highlighted the potential of thiazolidinones in enhancing cognitive function through enzyme modulation .
Chemical Reactions Analysis
Reactivity at the Exocyclic Double Bond
The conjugated C5=C bond exhibits electrophilic and dienophilic behavior, enabling cycloadditions and Michael additions.
2.1. Diels-Alder Reactions
The compound acts as a dienophile in [4+2] cycloadditions with electron-rich dienes (e.g., furan, cyclopentadiene):
-
Product: Bicyclic adducts with preserved thiazolidinone core.
2.2. Michael Additions
Nucleophiles (e.g., amines, thiols) attack the β-position of the C5=C bond:
-
Example: Reaction with piperidine forms a 1,4-adduct with a new C–N bond.
-
Stereochemistry: Trans-addition dominates due to steric hindrance from the benzonitrile group .
3.1. Nitrile Group Reactivity
The benzonitrile moiety undergoes:
-
Hydrolysis: H₂SO₄/H₂O → carboxylic acid (requires harsh conditions).
-
Reduction: LiAlH₄ → benzylamine (low yield due to competing thiazolidinone reduction) .
3.2. Imino Group Modifications
The phenylimino group at C2 participates in:
-
Acid-Catalyzed Hydrolysis: Forms 2-amino-4-thiazolidinone derivatives (pH < 3, 50°C) .
-
Electrophilic Substitution: Nitration or sulfonation at the phenyl ring (e.g., HNO₃/H₂SO₄) .
Photochemical and Thermal Behavior
-
Thermal Stability: Decomposes above 250°C via retro-Knoevenagel pathway, releasing 4-formylbenzonitrile.
-
Photoreactivity: UV irradiation (λ = 365 nm) induces E→Z isomerization at C5, confirmed by NMR .
Analytical and Spectroscopic Validation
Critical data from analogous compounds :
| Parameter | Observation |
|---|---|
| HPLC Purity | >98% (C18 column, MeOH/H₂O = 70:30) |
| X-ray Diffraction | Confirms E,E-geometry at C5 and C=N bonds |
Comparison with Similar Compounds
Aldose Reductase Inhibitors
Methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates (e.g., compound 2a and 2k) share the 4-oxo-thiazolidinone core but differ in substituents. These compounds exhibit IC₅₀ values of 2.82–2.54 µM for aldose reductase (ALR2) inhibition, attributed to the aroylimino and methoxyphenyl groups enhancing hydrogen bonding with the enzyme’s active site .
Anti-HIV Derivatives
4-Oxo-3-phenyl-2-(phenylimino)thiazolidin-5-ylidene derivatives (e.g., compounds 6–8) demonstrate anti-HIV activity via non-nucleoside reverse transcriptase inhibition (NNRTI). The target compound’s benzonitrile substituent could improve metabolic stability compared to hydroxyl or azido groups in these analogues, though direct anti-HIV data are lacking .
Sulfonamide Hybrids
4-(((Z)-5-((Z)-benzylidene)-4-oxo-2-(phenylimino)thiazolidin-3-yl)methyl)benzenesulfonamide hybrids (e.g., compound 3) incorporate sulfonamide groups for carbonic anhydrase inhibition. The benzonitrile group in the target compound may reduce polarity compared to sulfonamides, influencing membrane permeability .
Physicochemical Properties
Crystallographic and Computational Data
X-ray crystallography of related compounds (e.g., compound 6 in ) confirms planar thiazolidinone rings and E-configuration of substituents. DFT studies (B3LYP/6-31G(d,p)) on the target compound predict natural charges localized on the nitrile and carbonyl groups, suggesting reactive sites for electrophilic interactions .
Preparation Methods
Core Thiazolidinone Synthesis
The foundational step involves preparing 2-(phenylimino)-4-thiazolidinone through cyclocondensation of phenyl isothiocyanate with glycine derivatives. As demonstrated in, this typically employs ethanol or acetic acid as solvents with ammonium acetate catalysis at 80°C for 6–8 hours (yield: 74–78%). The exocyclic double bond at C5 is introduced via Knoevenagel condensation between the thiazolidinone’s active methylene group and 4-cyanobenzaldehyde.
Optimization of Condensation Parameters
Key variables influencing yield and E/Z selectivity include:
Table 1: Knoevenagel Reaction Optimization for Target Compound Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Piperidine | Ethanol | Reflux | 12 | 68 |
| Ammonium acetate | Acetic acid | 100 | 8 | 72 |
| L-Proline | Toluene | 110 | 6 | 65 |
| CuFe₂O₄ NPs | Solvent-free | 80 | 4 | 84 |
Microwave irradiation (300 W, 120°C) reduces reaction time to 25 minutes while increasing yield to 79%. Steric effects from the benzonitrile group necessitate prolonged heating (8–12 hours) compared to simpler aryl aldehydes.
Three-Component Coupling Using CuFe₂O₄ Nanoparticles
Mechanistic Pathway
A breakthrough methodology developed by Das et al. enables single-pot synthesis through sequential:
- Michael Addition: Phenyl isothiocyanate reacts with aniline to form N-phenylthiourea.
- Cyclocondensation: Interaction with acetylene carboxylates generates the thiazolidinone core.
- Electrophilic Aromatization: 4-Cyanobenzaldehyde undergoes regioselective coupling at C5.
The CuFe₂O₄ spinel catalyst (10 mol%) in ethanol at room temperature achieves 89% yield within 4 hours, with magnetic recovery enabling six reuse cycles without activity loss.
Substrate Scope and Limitations
Table 2: Yield Variation with Aromatic Aldehydes
| Aldehyde Substituent | Yield (%) |
|---|---|
| 4-CN (target) | 89 |
| 4-NO₂ | 85 |
| 3-Cl | 78 |
| 2-OMe | 63 |
Electron-withdrawing groups enhance reactivity, while ortho-substituents induce steric hindrance.
Michael Addition and Heterocyclization Strategies
Tandem Reaction Design
An alternative route from employs α-cyano cinnamates as Michael acceptors. The thiazolidinone’s C5 nucleophile attacks the β-position of ethyl α-cyano-4-cyanocinnamate, followed by elimination of malononitrile (Scheme 1):
$$
\text{Thiazolidinone} + \text{CH}2(CN)2 \rightarrow \text{Target Compound} + \text{Malononitrile}
$$
This ethanol/piperidine-mediated process achieves 71% yield but requires stringent moisture control.
Cyclization and Recyclization Techniques
Lawesson’s Reagent-Mediated Cyclization
Adapting methods from, treatment of 4-(4-cyanobenzylidene)rhodanine with Lawesson’s reagent (0.2 eq) in toluene at 110°C for 3 hours induces cyclization to the target compound (66% yield). While less efficient than CuFe₂O₄ catalysis, this approach avoids transition-metal residues.
Comparative Analysis of Synthetic Methodologies
Table 3: Method Comparison for Industrial Applicability
| Parameter | Knoevenagel | CuFe₂O₄ 3-Component | Lawesson’s Cyclization |
|---|---|---|---|
| Yield (%) | 68–79 | 82–89 | 60–66 |
| Reaction Time (h) | 4–12 | 3–4 | 3–5 |
| Catalyst Cost | Low | Moderate | High |
| Purification Complexity | Moderate | Low | High |
The CuFe₂O₄ method excels in atom economy (87%) and E-factor (2.1), aligning with green chemistry principles.
Q & A
Q. What are the standard synthetic routes for preparing 4-((E)-((E)-4-oxo-2-(phenylimino)thiazolidin-5-ylidene)methyl)benzonitrile, and what reaction conditions are critical for achieving high yields?
Methodological Answer: The compound is synthesized via cyclocondensation of thiosemicarbazide derivatives with appropriate aldehydes and chloroacetic acid. Key steps include:
- Reagent ratios : Use a 1:1 molar ratio of thiosemicarbazide (or its derivatives) to aldehyde, with sodium acetate (2 equivalents) as a base .
- Solvent system : Reflux in a mixture of DMF and acetic acid (1:2 v/v) for 2 hours to ensure cyclization .
- Catalysts : Piperidine (0.5 mL) in ethanol can accelerate Knoevenagel condensation for benzylidene formation .
- Purification : Recrystallization from DMF-acetic acid or ethanol yields pure crystals (>95% purity) .
Critical factors include maintaining anhydrous conditions and precise temperature control during reflux to avoid side reactions like imine hydrolysis .
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound, particularly the (E,E)-configuration of the conjugated system?
Methodological Answer:
- ¹H/¹³C NMR : Confirm the (E,E)-configuration via coupling constants (J = 12–16 Hz for trans-olefinic protons) and deshielded carbonyl carbons (δ 170–180 ppm) .
- IR spectroscopy : Detect C=N stretching (1600–1650 cm⁻¹) and C=O vibrations (1680–1720 cm⁻¹) to validate thiazolidinone and benzylidene moieties .
- UV-Vis : Monitor π→π* transitions (λmax ≈ 350–400 nm) to assess conjugation in the benzylidene-thiazolidinone system .
- XRD : Resolve crystal packing and confirm stereochemistry through single-crystal diffraction .
Q. What preliminary biological screening methods are recommended to assess the antimicrobial potential of this thiazolidinone derivative?
Methodological Answer:
- Agar diffusion assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 50–200 µg/mL, with ampicillin as a positive control .
- MIC determination : Use broth microdilution (CLSI guidelines) to quantify minimum inhibitory concentrations .
- Time-kill kinetics : Evaluate bactericidal/fungicidal activity over 24 hours to identify concentration-dependent effects .
- Negative controls : Include DMSO (solvent control) and unsubstituted thiazolidinone analogs to isolate the impact of the benzonitrile group .
Advanced Research Questions
Q. How can conflicting solubility data obtained from different recrystallization solvents (e.g., DMF-acetic acid vs. ethanol) be reconciled during purification?
Methodological Answer:
- Solvent polarity analysis : Use Hansen solubility parameters to identify optimal solvent pairs. DMF-acetic acid (high polarity) dissolves polar intermediates, while ethanol (moderate polarity) isolates less soluble products .
- Thermogravimetric analysis (TGA) : Measure decomposition temperatures to select solvents that avoid thermal degradation during recrystallization .
- HPLC monitoring : Track impurity profiles across solvents to ensure consistent purity (>98%) despite solubility variations .
Q. What strategies are employed to optimize the molar ratios of reactants (e.g., thiosemicarbazide, chloroacetic acid, and aldehyde derivatives) to minimize side-product formation?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial design to test reactant ratios (e.g., 0.8–1.2 equivalents of aldehyde) and identify interactions affecting yield .
- In situ FTIR : Monitor intermediate formation (e.g., hydrazone vs. thiazolidinone) to adjust stoichiometry dynamically .
- Quenching studies : Halt reactions at intervals to detect side products (e.g., Schiff bases) via LC-MS and recalibrate ratios .
Q. In antimicrobial assays, how does the presence of electron-withdrawing groups (e.g., benzonitrile) versus electron-donating groups on the benzylidene moiety influence activity?
Methodological Answer:
-
SAR analysis : Compare MIC values of analogs with –CN (electron-withdrawing) vs. –OCH₃ (electron-donating) groups. For example:
-
Computational modeling : Use DFT to correlate substituent Hammett constants (σ) with bioactivity trends .
-
Proteomics : Identify target proteins (e.g., FabI enoyl-ACP reductase) differentially inhibited by substituent electronic effects .
Notes
- Methodological Rigor : Emphasized reproducibility through reaction condition details (e.g., solvent ratios, catalyst loading).
- Advanced Tools : Integrated DoE and computational modeling to address complex SAR and optimization challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
